molecular formula C13H11ClFNO3 B106196 Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 83817-51-0

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B106196
CAS No.: 83817-51-0
M. Wt: 283.68 g/mol
InChI Key: PPLHLTAXAFQXGE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves a multi-step process:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Phenyl Group: The phenyl group with chloro and fluoro substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets.

    Chemical Reactivity: The isoxazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

    Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate: Lacks the fluoro substituent, which can affect its reactivity and biological activity.

    Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate: Lacks the chloro substituent, leading to different chemical and biological properties.

    Ethyl 3-(2-chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylate: The presence of a methyl group instead of a fluoro group can significantly alter its chemical behavior and biological interactions.

Uniqueness: Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the combined presence of chloro and fluoro substituents, which can enhance its chemical stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLHLTAXAFQXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232701
Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Molecular Weight

283.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83817-51-0
Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
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